Fmoc-Cys(Bzl)-Cl chemical properties and structure
Fmoc-Cys(Bzl)-Cl chemical properties and structure
An In-depth Technical Guide to Fmoc-Cys(Bzl)-Cl: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-Fmoc-S-benzyl-L-cysteine acyl chloride (Fmoc-Cys(Bzl)-Cl). While direct experimental data for the acyl chloride is limited due to its reactive nature, this document extrapolates its characteristics from the well-documented corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, and general principles of peptide chemistry.
Chemical Properties and Structure
Fmoc-Cys(Bzl)-Cl is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain of cysteine is protected by the acid-labile benzyl (Bzl) group. The carboxylic acid is activated as an acyl chloride to facilitate peptide bond formation.
Structure of Fmoc-Cys(Bzl)-Cl:
Caption: Chemical structure of Fmoc-Cys(Bzl)-Cl.
Quantitative Data Summary:
Most commercially available data pertains to the more stable carboxylic acid form, Fmoc-Cys(Bzl)-OH. The properties of the acyl chloride are inferred.
| Property | Fmoc-Cys(Bzl)-OH | Fmoc-Cys(Bzl)-Cl (Inferred) |
| Molecular Formula | C₂₅H₂₃NO₄S[1][2] | C₂₅H₂₂ClNO₃S |
| Molecular Weight | 433.52 g/mol [1][2] | 451.97 g/mol |
| Appearance | White to off-white solid[3] | Likely a solid, potentially unstable |
| Melting Point | 120-130 °C[1] | Not available (likely decomposes) |
| Solubility | Soluble in DMF, DCM | Soluble in anhydrous organic solvents |
| Storage | 0-8 °C[1] | Requires stringent anhydrous conditions |
Experimental Protocols
In situ Synthesis of Fmoc-Cys(Bzl)-Cl
Fmoc-amino acid chlorides are typically prepared in situ immediately before use in peptide coupling reactions due to their high reactivity and susceptibility to hydrolysis.
Methodology:
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Starting Material: Begin with Nα-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH).
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Chlorinating Agent: Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or bis-(trichloromethyl)carbonate (triphosgene).
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Solvent: The reaction is carried out in an anhydrous aprotic solvent, typically dichloromethane (DCM).
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Procedure:
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Dissolve Fmoc-Cys(Bzl)-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) to the solution with stirring.
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Allow the reaction to proceed at 0 °C for a specified time (typically 1-2 hours) until the conversion to the acyl chloride is complete. The reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
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The resulting solution of Fmoc-Cys(Bzl)-Cl is used directly in the subsequent coupling step without isolation.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Bzl)-Cl serves as an activated amino acid for the elongation of a peptide chain on a solid support. The general workflow within an Fmoc-SPPS cycle is as follows:
Experimental Workflow for a Single Coupling Cycle:
Caption: General workflow for one coupling cycle in Fmoc-SPPS.
Detailed Coupling Protocol:
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Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).
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Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
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Amino Acid Activation: A solution of Fmoc-Cys(Bzl)-Cl is prepared in situ as described in section 2.1.
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Coupling: The solution of freshly prepared Fmoc-Cys(Bzl)-Cl in DCM is added to the deprotected peptide-resin. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to neutralize the HCl generated during the reaction. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test to check for the presence of free primary amines.
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Washing: The resin is washed extensively with DCM and DMF to remove excess reagents and byproducts.
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Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
Reactivity and Side Reactions
As an acyl chloride, Fmoc-Cys(Bzl)-Cl is a highly reactive acylating agent. This high reactivity can lead to rapid peptide bond formation but also increases the risk of side reactions.
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Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling. The use of the acyl chloride method may increase this risk compared to other coupling reagents. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize epimerization.
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Hydrolysis: Fmoc-Cys(Bzl)-Cl is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All reactions must be carried out under strict anhydrous conditions.
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Side Chain Reactions: The benzyl protecting group on the cysteine thiol is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to acidic or basic conditions should be avoided.
Logical Relationships in Protecting Group Strategy
The choice of protecting groups is critical for a successful peptide synthesis. The Fmoc, Benzyl, and resin-linker protecting groups must be orthogonal, meaning they can be removed under different chemical conditions.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
This diagram illustrates that the Fmoc group can be selectively removed with a base to allow for peptide chain elongation, while the benzyl group and the resin linker are stable under these conditions. The final cleavage from the resin is typically achieved with a moderate acid like trifluoroacetic acid (TFA), which may also cleave some other side-chain protecting groups. The S-benzyl group, however, requires a stronger acid, such as hydrogen fluoride (HF), for its removal.
Conclusion
Fmoc-Cys(Bzl)-Cl is a reactive intermediate for the incorporation of S-benzyl protected cysteine into peptides via solid-phase synthesis. While not commonly isolated, its in situ generation from the corresponding carboxylic acid provides a potent acylating agent for peptide coupling. Researchers and drug development professionals utilizing this compound must pay careful attention to anhydrous reaction conditions and potential side reactions, particularly racemization. A well-defined orthogonal protecting group strategy is paramount for the successful synthesis of complex cysteine-containing peptides.
